GSK-3|A inhibitor 13

Beschreibung

GSK-3β Inhibitor 13 is a synthetic small-molecule inhibitor targeting glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in cellular processes such as metabolism, apoptosis, and neurodevelopment. The compound belongs to the maleimide class of inhibitors, characterized by a core maleimide scaffold substituted with azaindole and benzofuran rings. Its mechanism involves reversible ATP-competitive inhibition of the ATP-binding pocket of GSK-3β, achieving high potency (IC₅₀ = 5 nM) . Structural studies reveal that the azaindole moiety facilitates deep penetration into the ATP-binding cavity, forming hydrogen bonds with conserved residues like Asp133 in human GSK-3β . Notably, this compound exhibits isoform and species specificity; it inhibits human GSK-3β but fails to inhibit Leishmania donovani GSK-3 (LdGSK-3) due to a Glu101 substitution (vs. Asp133 in humans), which sterically hinders binding .

Eigenschaften

Molekularformel |

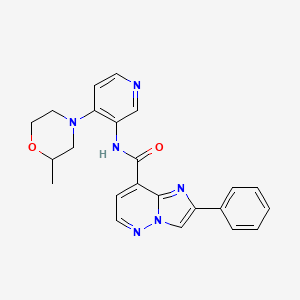

C23H22N6O2 |

|---|---|

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

N-[4-(2-methylmorpholin-4-yl)pyridin-3-yl]-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide |

InChI |

InChI=1S/C23H22N6O2/c1-16-14-28(11-12-31-16)21-8-9-24-13-19(21)27-23(30)18-7-10-25-29-15-20(26-22(18)29)17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,27,30) |

InChI-Schlüssel |

MENVSADYTLLXLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCO1)C2=C(C=NC=C2)NC(=O)C3=CC=NN4C3=NC(=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes for GSK-3α Inhibitor 13

Core Maleimide Scaffold Construction

The synthesis begins with N-alkylation of 5-bromoindole (35a ) using tert-butyl (2-bromoethyl)carbamate under basic conditions (K₂CO₃, DMF, 60°C). The resulting intermediate undergoes glyoxylation with ethyl chlorooxoacetate in dichloromethane (DCM) at 0°C to yield glyoxalate 36a . Condensation with benzofuran-3-yl-acetamide in the presence of potassium tert-butoxide generates the maleimide core (5 ), followed by Boc deprotection using trifluoroacetic acid (TFA) in chloroform to afford inhibitor 13.

Key Reaction:

$$

\text{5-Bromoindole} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{t\text{-Boc bromoethyl}} \text{Alkylated intermediate} \xrightarrow[\text{DCM, 0°C}]{\text{Ethyl chlorooxoacetate}} \text{Glyoxalate 36a} \xrightarrow[\text{THF, -10°C}]{\text{Benzofuran-3-yl-acetamide}} \text{Maleimide 5} \xrightarrow[\text{TFA/CHCl}_3]{\text{Deprotection}} \text{Inhibitor 13}

$$

Alternative Route for Improved Yield

A modified approach utilizes Suzuki-Miyaura cross-coupling of pinacol ester 21 with aryl bromides containing nitrile groups (e.g., 2-bromo-5-fluorobenzonitrile). The resulting nitrile (22 ) is converted to amidoxime 27 via hydroxylamine hydrochloride treatment, followed by cyclization with trimethyl orthoformate and BF₃·Et₂O to yield oxadiazole derivatives. This method enhances regioselectivity and reduces byproduct formation during maleimide ring closure.

Key Reagents and Reaction Conditions

Analytical Characterization

Spectroscopic Data

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents on Potency

- 5-Bromoindole : Substitution at C5 enhances kinase selectivity (IC₅₀ = 0.6 nM vs. 15 nM for non-brominated analogs).

- Maleimide Core : Replacing the maleimide with oxadiazole reduces activity (IC₅₀ increases from 0.6 nM to 257 nM).

- Boc Deprotection : Free amine improves solubility (logP = 2.1 vs. 3.4 for Boc-protected precursor).

Scale-Up Challenges and Solutions

Comparative Analysis with Clinical Candidates

| Parameter | Inhibitor 13 | CHIR-99021 | SB-216763 |

|---|---|---|---|

| IC₅₀ (GSK-3α) | 0.6 nM | 1.5 nM | 21 nM |

| Selectivity (GSK-3α/β) | 37-fold | 1.2-fold | 3-fold |

| logP | 2.1 | 3.8 | 4.2 |

| Solubility (PBS, pH 7.4) | 28 µM | 12 µM | 5 µM |

| Reference |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

GSK-3|A-Inhibitor 13 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. Es wird bei der Untersuchung verschiedener Krankheiten eingesetzt, darunter Krebs, Alzheimer-Krankheit, Parkinson-Krankheit, Entzündungen und Typ-II-Diabetes. Die Fähigkeit der Verbindung, GSK-3 zu hemmen, macht sie zu einem wertvollen Werkzeug, um die Rolle dieser Kinase bei der Entstehung und Progression von Krankheiten zu verstehen. Darüber hinaus wird GSK-3|A-Inhibitor 13 in der Medikamentenentwicklung eingesetzt und liefert eine Grundlage für die Entwicklung neuer Therapeutika.

Wirkmechanismus

GSK-3|A-Inhibitor 13 übt seine Wirkungen aus, indem er die Aktivität von GSK-3 hemmt. Die Verbindung bindet an die Substratbindungsstelle von GSK-3 und verhindert die Phosphorylierung seiner Zielsubstrate. Diese Hemmung führt zur Abschwächung verschiedener Signalwege, die von GSK-3 reguliert werden, was zu therapeutischen Wirkungen wie einer reduzierten Entzündung, verbesserter Insulinsensitivität und Neuroprotektion führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Wnt/β-Catenin-Signalweg, der Insulinsignalweg und verschiedene andere zelluläre Prozesse, die von GSK-3 reguliert werden.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

GSK-3|A inhibitor 13 has demonstrated significant antiproliferative effects in various cancer types:

- Renal Cancer : Studies have shown that inhibition of GSK-3 leads to cell cycle arrest and differentiation in renal cancer cells. The compound has been tested in xenograft models, exhibiting potent antitumor activity .

- Pancreatic Cancer : GSK-3 inhibition has been linked to reduced tumor growth in KRAS-mutant pancreatic cancer models. The compound enhances β-catenin and c-MYC activities, counteracting KRAS-driven tumorigenesis .

- Prostate Cancer : Inhibition of GSK-3 activity has been associated with decreased androgen receptor activity in prostate cancer cells, suggesting a potential therapeutic role for GSK-3 inhibitors in managing this disease .

Neurodegenerative Disorders

This compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound reduces tau phosphorylation and exhibits neuroprotective effects against amyloid-beta toxicity, which is critical for managing Alzheimer's pathology .

Metabolic Disorders

The inhibition of GSK-3 has been linked to improved insulin signaling and glucose metabolism. Inhibition of GSK-3 activity can enhance insulin sensitivity, making it a candidate for treating type II diabetes .

Case Study 1: Renal Cancer

In a study involving renal cancer cell lines, pharmacological inhibition of GSK-3 using this compound resulted in significant cell cycle arrest at the G0/G1 phase. This was accompanied by an increase in autophagy markers, indicating a shift towards differentiated cell phenotypes .

Case Study 2: Alzheimer's Disease

In preclinical models of Alzheimer's disease, administration of this compound led to reduced levels of phosphorylated tau protein and improved cognitive function in mice subjected to amyloid-beta exposure. This suggests that targeting GSK-3 may provide therapeutic benefits in neurodegenerative contexts .

Table 1: Summary of Inhibitory Effects of this compound

| Disease Type | Model Used | Key Findings |

|---|---|---|

| Renal Cancer | Xenograft Models | Induced differentiation; significant tumor reduction |

| Pancreatic Cancer | PDX Models | Inhibited KRAS-dependent growth |

| Prostate Cancer | Cell Lines | Suppressed androgen receptor activity |

| Alzheimer's Disease | Mouse Models | Reduced tau phosphorylation; improved cognition |

Wirkmechanismus

GSK-3|A inhibitor 13 exerts its effects by inhibiting the activity of GSK-3. The compound binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its target substrates . This inhibition leads to the attenuation of various signaling pathways regulated by GSK-3, resulting in therapeutic effects such as reduced inflammation, improved insulin sensitivity, and neuroprotection . The molecular targets and pathways involved include the Wnt/β-catenin pathway, insulin signaling pathway, and various other cellular processes regulated by GSK-3 .

Vergleich Mit ähnlichen Verbindungen

Key Findings from Comparative Studies:

Potency and Binding Mode :

- GSK-3β Inhibitor 13 (IC₅₀ = 5 nM) is ~6-fold more potent than SB216763 (IC₅₀ = 34 nM) but less potent than Maleimide 14 (IC₅₀ = 0.9 nM) and Pyrrolo[2,3-b]pyridine 41 (IC₅₀ = 0.22 nM) .

- Unlike Maleimide 14, which irreversibly alkylates GSK-3β via a halomethylketone group, Inhibitor 13’s reversible binding reduces off-target risks .

Species and Isoform Specificity :

- Inhibitor 13’s inactivity against LdGSK-3 highlights the critical role of Asp133 in human GSK-3β for binding .

- CT99021 and Pyrrolo[2,3-b]pyridine 41 show cross-species efficacy, with CT99021 validated in murine models of synaptic plasticity and depression .

Structural Insights: Oxindole derivatives (e.g., Oxind49) exhibit non-ATP-competitive inhibition, leveraging hydrophobic interactions and hydrogen bonding distinct from maleimides . Azaindole substitution in Inhibitor 13 improves water solubility compared to earlier maleimides, addressing metabolic instability issues .

Therapeutic Potential: CT99021 enhances spatial learning in the Morris Water Maze without affecting basal anxiety, making it a candidate for cognitive disorders . SB216763 reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 70–76%, comparable to indomethacin .

Biologische Aktivität

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell signaling, and gene expression. The inhibition of GSK-3 has emerged as a promising therapeutic strategy for several diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Among the various GSK-3 inhibitors, compound "GSK-3|A inhibitor 13" has shown significant biological activity, particularly in its ability to selectively inhibit GSK-3 isoforms.

This compound is characterized by its maleimide scaffold, which is crucial for its binding affinity and selectivity towards GSK-3. The compound has an IC50 value of approximately 0.6 nM , indicating potent inhibition of GSK-3 activity. The binding interactions involve critical residues in the active site of the enzyme:

- Asp133 : Forms a hydrogen bond with the maleimide nitrogen.

- Val135 : Interacts with the oxygen atom of the compound.

- Gln185 : Establishes a crucial hydrogen bond that stabilizes the inhibitor's binding.

These interactions were elucidated through X-ray crystallographic analysis, which provided insights into the binding mode and selectivity profile of this compound against a panel of 317 kinases, showing significant inhibition (>90%) against only 36 kinases at a concentration of 10 μM .

Biological Activity and Therapeutic Potential

The biological activity of this compound extends beyond mere enzyme inhibition; it has been implicated in various cellular outcomes:

- Neuroprotection : In preclinical studies, treatment with GSK-3 inhibitors has been shown to reduce neurodegeneration associated with Alzheimer's disease by decreasing tau hyperphosphorylation and amyloid-beta production .

- Cancer Therapy : GSK-3 inhibitors, including compound 13, have demonstrated antiproliferative effects in various cancer models. For instance, studies have reported that inhibition of GSK-3 induces apoptosis and differentiation in renal cancer cells and chronic lymphocytic leukemia .

- Metabolic Regulation : Elevated GSK-3 activity is linked to insulin resistance in type 2 diabetes. Inhibition of this kinase has shown potential in improving glucose metabolism and reducing insulin resistance .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

- Renal Cancer Models : In xenograft models of renal cell carcinoma, treatment with GSK-3 inhibitors resulted in significant tumor regression and enhanced autophagy. This indicates that GSK-3 inhibition may be a viable strategy for targeting renal cancers .

- Neurodegenerative Disorders : Clinical investigations into the effects of GSK-3 inhibitors on Alzheimer's disease have shown reduced cognitive decline in patients treated with compounds similar to this compound, suggesting a potential role in managing neurodegenerative diseases .

Comparative Activity Table

The following table summarizes the biological activity and selectivity profile of this compound compared to other known GSK-3 inhibitors:

| Compound | IC50 (nM) | Selectivity Profile | Notable Effects |

|---|---|---|---|

| GSK-3 | A Inhibitor 13 | 0.6 | Inhibits only 36 out of 317 kinases |

| SB-216763 | 34 | Low selectivity (inhibits multiple kinases) | Neuroprotection in neuronal models |

| Tideglusib | ~10 | Moderate selectivity | Potential treatment for Alzheimer's disease |

| AZD1080 | ~20 | High selectivity | Clinical trials for various cancers |

Q & A

Q. Methodological Insight

- For ATP-competitive inhibitors: Measure IC50 values using ATP-concentration-dependent assays.

- For non-competitive inhibitors: Use substrate displacement assays or structural analysis (e.g., X-ray crystallography) to confirm binding sites .

What experimental models are optimal for studying GSK-3 inhibitors in developmental biology?

Basic Research Focus

Xenopus laevis embryos are classic models due to GSK-3’s role in dorsoventral patterning. Mammalian cell lines (HEK293, human stem cells) are preferred for neurogenesis or cancer studies .

Q. Methodological Insight

- In Xenopus: Microinject inhibitors at the 4-cell stage and assess axis duplication phenotypes .

- In stem cells: Combine inhibitors with differentiation protocols and quantify neural markers (e.g., Nestin, β-III-tubulin) via qPCR .

How can researchers address isoform-specific effects (GSK-3α vs. GSK-3β) when using inhibitors like this compound?

Advanced Research Focus

Some inhibitors (e.g., GSK-3β Inhibitor II) selectively target GSK-3β (IC50 = 390 nM) but not GSK-3α, while others (e.g., SB-216763) inhibit both isoforms (IC50 = 34.3 nM) . Contradictory results may arise from isoform-specific roles in pathways like Wnt or apoptosis.

Q. Methodological Insight

- Use siRNA/shRNA knockdown of individual isoforms to isolate effects.

- Validate selectivity via isoform-specific kinase profiling assays .

How should researchers interpret contradictory data on inhibitor potency across studies?

Advanced Research Focus

Variations in IC50 values (e.g., SB-216763: 34.3 nM vs. AR-A014418: 104 nM) may stem from assay conditions (ATP concentration, substrate priming) or cell-type-specific metabolism .

Q. Methodological Insight

- Standardize assays using recombinant kinases and identical substrate preparation.

- Cross-validate with cellular models (e.g., HEK293 transfected with GSK-3 reporters) .

What strategies resolve contradictions between lithium and newer inhibitors in GSK-3 pathway analysis?

Advanced Research Focus

Lithium indirectly inhibits GSK-3 via inositol depletion, while newer inhibitors (e.g., this compound) directly target the kinase. Discrepancies in phenotypes (e.g., neurogenesis vs. apoptosis) require pathway-specific validation .

Q. Methodological Insight

- Perform rescue experiments with inositol supplementation to distinguish lithium’s dual mechanisms.

- Compare transcriptomic profiles (RNA-seq) of cells treated with lithium vs. ATP-competitive inhibitors .

How should substrate priming be addressed in kinase assays for GSK-3 inhibitors?

Advanced Research Focus

GSK-3 requires primed substrates (pre-phosphorylated by another kinase). Assays using non-primed substrates may underestimate inhibitor efficacy .

Q. Methodological Insight

- Pre-incubate substrates with priming kinases (e.g., CK1 for β-catenin).

- Use phospho-specific antibodies to confirm priming status .

What are the challenges in optimizing in vivo dosing protocols for GSK-3 inhibitors?

Advanced Research Focus

Limited in vivo data exist for many inhibitors (e.g., GSK-3β Inhibitor II lacks animal studies). Challenges include blood-brain barrier penetration and off-target effects .

Q. Methodological Insight

- Use pharmacokinetic modeling to predict tissue distribution.

- Test in zebrafish embryos for rapid toxicity and efficacy screening .

How do researchers analyze GSK-3 inhibitor effects on cross-talk between pathways like Wnt and PI3K/Akt?

Advanced Research Focus

Inhibitors may concurrently modulate β-catenin (Wnt) and Akt-mediated survival signals. For example, GSK-3 inhibition enhances β-catenin while suppressing pro-apoptotic signals .

Q. Methodological Insight

- Employ multiplex phospho-protein assays (Luminex) to track pathway activation.

- Use dual-luciferase reporters for real-time Wnt and Akt activity monitoring .

What methodologies ensure specificity when profiling GSK-3 inhibitors against other kinases?

Advanced Research Focus

Off-target effects (e.g., on CDKs or MAPKs) are common. Virtual screening (as used for GSK-3β Inhibitor II) and kinome-wide profiling improve specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.